15-amino-4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one
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Overview
Description
15-amino-4,5-dimethoxy-10,14,16-triazatetracyclo[88002,7012,17]octadeca-2,4,6,12,14,16-hexaen-11-one is a complex organic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-amino-4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution of cyanuric chloride with appropriate amines and methoxy groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
15-amino-4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
15-amino-4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 15-amino-4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethoxy-1,3,5-triazine: Similar in structure but lacks the amino group.
4,6-dimethoxy-1,3,5-triazine: Lacks the amino group and has fewer methoxy groups.
2-amino-4,6-dimethoxy-1,3,5-triazine: Similar but with a different substitution pattern.
Uniqueness
15-amino-4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one is unique due to its specific substitution pattern and the presence of both amino and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
15-amino-4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-14-5-9-3-4-21-13(10(9)6-15(14)24-2)7-12-11(16(21)22)8-19-17(18)20-12/h5-6,8,13H,3-4,7H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKYNFVMJFLWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=NC(=NC=C4C(=O)N3CCC2=C1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818928 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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